

Mass spectrometry analysis of methanesulfonyl azide

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Compound of Interest

Compound Name: Methanesulfonyl azide

Cat. No.: B075489

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An In-depth Technical Guide to the Mass Spectrometry Analysis of **Methanesulfonyl Azide**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Methanesulfonyl azide** is a potentially explosive and thermally unstable compound. All handling and analysis should be conducted by trained personnel in a controlled laboratory environment with appropriate safety precautions in place. The mass spectral data presented in this guide is predicted based on theoretical fragmentation patterns due to the limited availability of published experimental spectra.

Introduction

Methanesulfonyl azide ($\text{CH}_3\text{SO}_2\text{N}_3$) is a versatile reagent in organic synthesis, primarily utilized for diazo transfer reactions. Its application in the pharmaceutical and drug development sectors necessitates robust analytical methods for its characterization and quality control. Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elucidating the structure of such compounds. This guide provides a comprehensive overview of the theoretical mass spectrometry analysis of **methanesulfonyl azide**, including predicted fragmentation patterns, detailed experimental protocols with a strong emphasis on safety, and visual workflows.

Chemical Properties of Methanesulfonyl Azide

Property	Value
Molecular Formula	CH ₃ N ₃ O ₂ S
Molecular Weight	121.12 g/mol [1][2]
CAS Number	1516-70-7[1]
Appearance	Colorless liquid
Hazards	Explosive, thermally unstable, toxic[2]

Predicted Mass Spectrum and Fragmentation

Due to the scarcity of publicly available experimental mass spectra for **methanesulfonyl azide**, this section outlines a predicted fragmentation pattern under electron ionization (EI). EI is a "hard" ionization technique that induces fragmentation, providing valuable structural information.

Predicted Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) and proposed identities of the major ions expected in the mass spectrum of **methanesulfonyl azide**.

Predicted m/z	Proposed Ion Fragment	Formula	Notes
121	$[\text{CH}_3\text{SO}_2\text{N}_3]^+$	$[\text{CH}_3\text{N}_3\text{O}_2\text{S}]^+$	Molecular ion (M^+)
93	$[\text{CH}_3\text{SO}_2\text{N}]^+$	$[\text{CH}_3\text{NO}_2\text{S}]^+$	Loss of N_2 from the molecular ion. This is a very common fragmentation pathway for azides.
79	$[\text{CH}_3\text{SO}_2]^+$	$[\text{CH}_3\text{O}_2\text{S}]^+$	Cleavage of the S-N bond.
64	$[\text{SO}_2]^+$	$[\text{O}_2\text{S}]^+$	Fragmentation of the sulfonyl group.
43	$[\text{N}_3]^+$	$[\text{N}_3]^+$	Azide radical cation.
28	$[\text{N}_2]^+$	$[\text{N}_2]^+$	Nitrogen molecule cation.
15	$[\text{CH}_3]^+$	$[\text{CH}_3]^+$	Methyl radical cation.

Experimental Protocols

The analysis of energetic materials like **methanesulfonyl azide** requires strict adherence to safety protocols and careful selection of instrumental parameters.

Safety Precautions

- Risk Assessment: Conduct a thorough risk assessment before handling **methanesulfonyl azide**.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and blast shield.
- Handling: Handle only small quantities of the material. Avoid friction, shock, and sudden heating. Use non-metal spatulas.

- **Waste Disposal:** Dispose of any residual material and contaminated items according to institutional safety guidelines for energetic compounds.

Sample Preparation

- **Dilution:** Prepare a very dilute solution of **methanesulfonyl azide** (e.g., in the low $\mu\text{g/mL}$ to ng/mL range) in a suitable solvent like acetonitrile. This minimizes the amount of energetic material introduced into the mass spectrometer.
- **Solvent Selection:** Ensure the solvent is compatible with the ionization technique and does not react with the analyte.

Instrumentation and Methodology

A soft ionization technique is recommended to minimize the risk of explosive decomposition in the ion source. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are preferable to electron ionization (EI) for initial analysis and molecular weight confirmation. However, for structural elucidation via fragmentation, a carefully controlled EI experiment on a highly dilute sample could be performed.

3.3.1. Electrospray Ionization (ESI) - for molecular weight confirmation

- **Ion Source:** Electrospray Ionization (ESI)
- **Polarity:** Positive or Negative Ion Mode
- **Capillary Voltage:** 3-4 kV
- **Nebulizer Gas (N_2):** 1-2 bar
- **Drying Gas (N_2):** 4-6 L/min
- **Drying Gas Temperature:** 150-200 $^{\circ}\text{C}$ (use the lowest temperature that allows for efficient desolvation to minimize thermal stress on the analyte).
- **Mass Analyzer:** Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

- Data Acquisition: Scan in the m/z range of 50-200.

3.3.2. Electron Ionization (EI) - for fragmentation analysis (use with extreme caution)

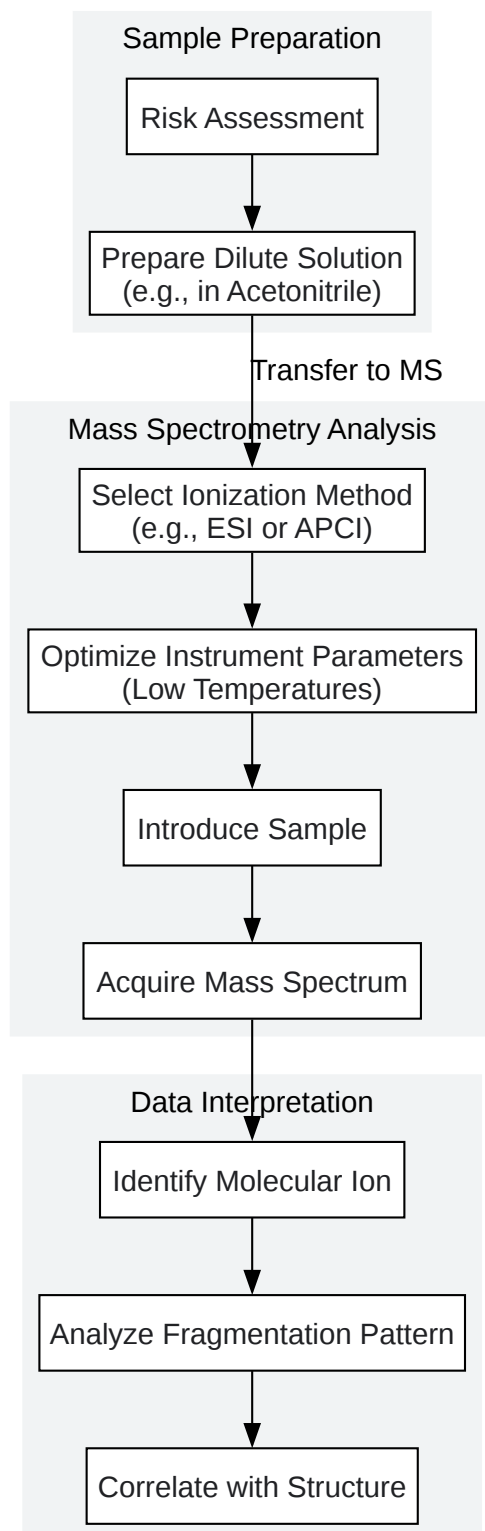
- Ion Source: Electron Ionization (EI)
- Sample Introduction: Use a direct insertion probe with very slow and careful heating of a highly diluted sample, or a gas chromatography (GC) inlet if the compound's volatility and thermal stability permit.
- Electron Energy: 70 eV (standard for library matching, but lower energies can be used to reduce fragmentation).
- Source Temperature: Keep as low as possible (e.g., 150 °C).
- Mass Analyzer: Quadrupole, Ion Trap, or TOF.
- Data Acquisition: Scan in the m/z range of 10-150.

Visualizations

Experimental Workflow

The following diagram illustrates a safe and systematic workflow for the mass spectrometry analysis of **methanesulfonyl azide**.

Experimental Workflow for Mass Spectrometry of Methanesulfonyl Azide



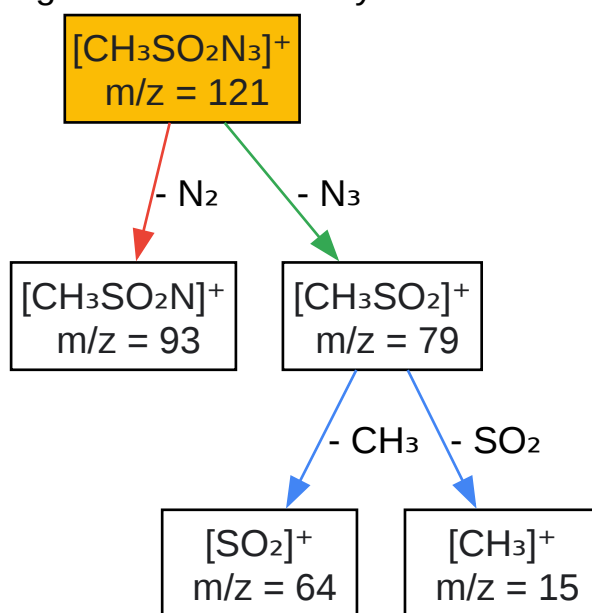
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Workflow for the safe MS analysis of **methanesulfonyl azide**.

Predicted Fragmentation Pathway

This diagram shows the predicted fragmentation cascade of **methanesulfonyl azide** under electron ionization.

Predicted Fragmentation Pathway of Methanesulfonyl Azide



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*Predicted fragmentation of **methanesulfonyl azide** in EI-MS.*

Conclusion

The mass spectrometry analysis of **methanesulfonyl azide** is a critical tool for its characterization but must be approached with a strong emphasis on safety due to the compound's energetic nature. While experimental data is not widely available, theoretical predictions of the fragmentation pattern provide a solid foundation for its identification and structural confirmation. The use of soft ionization techniques is recommended for initial analysis to confirm the molecular weight, with carefully controlled electron ionization for detailed structural elucidation. The protocols and workflows outlined in this guide are intended to provide a framework for the safe and effective mass spectrometric analysis of this and other potentially hazardous materials.

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References

- 1. Buy Methanesulfonyl azide | 1516-70-7 [smolecule.com]
- 2. Chemical ionization mass spectrometry as a tool for the elimination of surface related phenomena in the spectra of unstable compounds (Journal Article) | OSTI.GOV [osti.gov]
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